molecular formula C24H34BN3O4 B13844550 tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13844550
M. Wt: 439.4 g/mol
InChI Key: MYPUONINDNZBTH-ALKREAHSSA-N
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Description

This compound is a boronic ester-functionalized bicyclic heterocycle with a 2-azabicyclo[2.2.1]heptane core, a benzimidazole moiety, and a tert-butyl carbamate (Boc) protecting group. The stereochemistry (1S,3S,4R) is critical for its structural and functional uniqueness. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems .

Properties

Molecular Formula

C24H34BN3O4

Molecular Weight

439.4 g/mol

IUPAC Name

tert-butyl (1S,3S,4R)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-16-10-8-14(12-16)19(28)20-26-17-11-9-15(13-18(17)27-20)25-31-23(4,5)24(6,7)32-25/h9,11,13-14,16,19H,8,10,12H2,1-7H3,(H,26,27)/t14-,16+,19+/m1/s1

InChI Key

MYPUONINDNZBTH-ALKREAHSSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)[C@@H]4[C@@H]5CC[C@@H](C5)N4C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C4C5CCC(C5)N4C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, the introduction of the benzimidazole moiety, and the attachment of the dioxaborolane group. Each step requires specific reagents and conditions, such as:

    Formation of the bicyclic core: This may involve a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the benzimidazole moiety: This could be achieved through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

    Attachment of the dioxaborolane group: This step might involve borylation reactions using boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It might also be investigated for its potential as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound could be explored for its therapeutic potential. This might include studies on its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings. Its unique properties might also make it useful in catalysis or other chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting key similarities and differences:

Compound Name & CAS No. Core Structure Key Functional Groups Molecular Weight Key Applications/Properties Evidence Source
Target Compound 2-azabicyclo[2.2.1]heptane Benzimidazole, dioxaborolane, Boc ~450 (estimated) Suzuki cross-coupling; drug intermediates
(1R,3S,4S)-Isomer (CAS 900503-08-4) 2-azabicyclo[2.2.1]heptane Benzimidazole, dioxaborolane, Boc N/A Diastereomer; similar reactivity
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 2-azabicyclo[2.2.1]heptene Oxo group, Boc ~225 Intermediate for ring-opening reactions
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene (CAS 149771-43-7) 2-azabicyclo[2.2.1]heptene Boc, unsaturated bridge ~195 Precursor for hydrogenation or functionalization
tert-Butyl (5-(dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate (CAS 2223052-26-2) Imidazole Dioxaborolane, Boc 309.17 Suzuki coupling; lower steric bulk
tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 2-azabicyclo[3.1.0]hexane Carbamoyl, Boc 226.27 Pharmaceutical impurity reference material

Structural and Functional Analysis:

Core Rigidity vs. Unsaturated analogs (e.g., 2-azabicyclo[2.2.1]hept-5-ene in ) offer sites for further functionalization but lack the boronic ester’s cross-coupling utility.

Boron-Containing Moieties: The dioxaborolane group in the target compound distinguishes it from non-boron analogs (e.g., oxo or carbamoyl derivatives). This group facilitates Suzuki-Miyaura reactions, enabling conjugation with aryl halides in drug candidate synthesis .

Stereochemical Considerations :

  • The (1S,3S,4R) configuration of the target compound likely alters solubility and metabolic stability compared to its diastereomers (e.g., (1R,3S,4S) in ). Such differences are critical in optimizing pharmacokinetics.

Boc Protection Strategy :

  • The tert-butyl carbamate group is a common feature across these compounds, enabling amine protection during synthesis. Its bulkiness may influence crystallization behavior, as inferred from crystallography tools like SHELX .

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